molecular formula C24H30N2O6 B5071727 2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid

2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid

Cat. No.: B5071727
M. Wt: 442.5 g/mol
InChI Key: TVBNHXHYAAKHQK-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid is a complex organic compound that combines the properties of both an aromatic ether and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the aromatic ether: This can be achieved by reacting 4-methylphenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the piperazine derivative: The piperazine ring can be introduced by reacting 1-(3-phenylpropyl)piperazine with an appropriate electrophile.

    Coupling of the two fragments: The final step involves coupling the aromatic ether with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aromatic ring and the piperazine moiety can undergo oxidation reactions under appropriate conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Use in the synthesis of advanced materials with specific properties.

Biology

    Pharmacology: Investigation of its potential as a drug candidate for various therapeutic applications.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Exploration of its efficacy and safety as a pharmaceutical agent.

    Diagnostics: Use in the development of diagnostic tools and assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone would depend on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-(4-phenylbutyl)piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperidin-1-yl]ethanone

Uniqueness

2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone is unique due to the specific combination of its aromatic ether and piperazine moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2.C2H2O4/c1-19-9-11-21(12-10-19)26-18-22(25)24-16-14-23(15-17-24)13-5-8-20-6-3-2-4-7-20;3-1(4)2(5)6/h2-4,6-7,9-12H,5,8,13-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNHXHYAAKHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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